2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
Brand Name: Vulcanchem
CAS No.: 1021258-19-4
VCID: VC4653914
InChI: InChI=1S/C23H22N2O7/c1-29-17-5-2-4-16(12-17)14-31-21-15-32-20(13-18(21)26)23(28)25-9-7-24(8-10-25)22(27)19-6-3-11-30-19/h2-6,11-13,15H,7-10,14H2,1H3
SMILES: COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Molecular Formula: C23H22N2O7
Molecular Weight: 438.436

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one

CAS No.: 1021258-19-4

Cat. No.: VC4653914

Molecular Formula: C23H22N2O7

Molecular Weight: 438.436

* For research use only. Not for human or veterinary use.

2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one - 1021258-19-4

Specification

CAS No. 1021258-19-4
Molecular Formula C23H22N2O7
Molecular Weight 438.436
IUPAC Name 2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one
Standard InChI InChI=1S/C23H22N2O7/c1-29-17-5-2-4-16(12-17)14-31-21-15-32-20(13-18(21)26)23(28)25-9-7-24(8-10-25)22(27)19-6-3-11-30-19/h2-6,11-13,15H,7-10,14H2,1H3
Standard InChI Key GERFFERDFKVSMS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Introduction

The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a synthetic heterocyclic molecule that integrates structural motifs commonly associated with bioactive compounds. Its structure features a combination of furan, piperazine, pyranone, and methoxybenzyl groups, which are often implicated in diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This review provides a detailed analysis of its synthesis, characterization, and potential applications.

Structural Overview

The molecular structure of the compound can be broken down into key components:

  • Furan-2-carbonyl group: A five-membered aromatic heterocycle containing oxygen, contributing to electron density and hydrogen bonding potential.

  • Piperazine moiety: A six-membered nitrogen-containing heterocycle known for its pharmacological relevance.

  • Methoxybenzyl ether: A functional group that enhances lipophilicity and may influence receptor binding.

  • Pyranone core: A six-membered oxygen-containing ring with a keto-enol tautomerism that is integral to its reactivity.

This combination of features suggests potential for interaction with biological macromolecules such as enzymes or receptors.

Synthesis Pathway

The synthesis of 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one typically involves multi-step organic reactions:

  • Formation of the furan carbonyl intermediate:

    • The furan-2-carbonyl chloride is prepared via chlorination of furan-2-carboxylic acid.

    • Reaction with piperazine yields the furan-piperazine derivative.

  • Coupling with pyranone:

    • The pyranone ring system is synthesized separately, often through condensation reactions involving diketones.

    • The furan-piperazine derivative is coupled with the pyranone under controlled conditions.

  • Introduction of the methoxybenzyl group:

    • The methoxybenzyl ether is introduced via alkylation using a suitable base and halide derivative.

Each step requires purification (e.g., recrystallization or chromatography) to ensure the integrity of the final product.

Characterization Techniques

To confirm the structure and purity of the compound, several analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in each functional group.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
FTIR SpectroscopyDetects functional groups through characteristic vibrational frequencies (e.g., C=O stretch).
Elemental AnalysisVerifies the empirical formula by measuring carbon, hydrogen, nitrogen, and oxygen content.

Potential Biological Applications

The structural features of this compound suggest its suitability for various pharmacological applications:

  • Antimicrobial Activity:

    • Piperazine derivatives are well-documented for their antibacterial and antifungal properties.

    • The presence of a furan ring enhances interaction with microbial enzymes.

  • Anticancer Potential:

    • Pyranone scaffolds are frequently explored in oncology due to their ability to inhibit key signaling pathways.

    • Methoxybenzyl ethers may improve cell permeability and target specificity.

  • Anti-inflammatory Effects:

    • Compounds containing furan and piperazine moieties have shown promise in reducing inflammation through cyclooxygenase inhibition.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar molecules:

Compound NameKey FeaturesReported Activity
4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate Furan-piperazine coreAntibacterial
5-(1-(4-Hydroxy-6-methylpyran-3-yl))-pyrimidine derivative Pyranone scaffoldAntioxidant
Azimilide dihydrochloride Piperazine derivativeAntiarrhythmic

The addition of the methoxybenzyl ether in our compound likely improves its pharmacokinetic profile compared to simpler analogs.

Future Research Directions

Further exploration is necessary to fully understand the compound's potential:

  • In vitro Studies:

    • Investigate antimicrobial efficacy against resistant strains.

    • Assess cytotoxicity in cancer cell lines.

  • Molecular Docking Studies:

    • Predict binding affinity to key enzymes or receptors (e.g., kinases or GPCRs).

  • Pharmacokinetics and Toxicology:

    • Evaluate absorption, distribution, metabolism, excretion (ADME), and safety profiles in animal models.

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